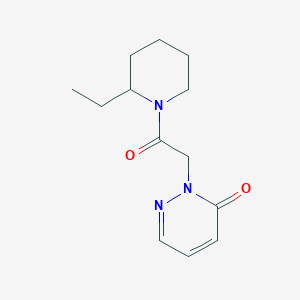
2-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one" is a derivative of the pyridazinone class, which is known for its diverse biological activities and potential applications in various fields of chemistry and medicine. Pyridazinones are heterocyclic compounds that have been extensively studied due to their pharmacological properties and their role as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of pyridazinone derivatives can be achieved through various methods. For instance, the reaction of ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate with alpha-amino ketone oximes followed by reductive cyclization can yield a series of ethyl (1,2-dihydro-pyrido[3,4-b]pyrazin-7-yl)carbamates, which are closely related to the target compound . Another relevant synthesis approach involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds, leading to the formation of pyridazin-3-one derivatives . These methods highlight the versatility of synthetic routes available for creating pyridazinone-based compounds.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone core, which can be further modified to enhance specific properties. For example, the crystal structure of a new pyridazinone derivative was confirmed by single-crystal X-ray diffraction, and theoretical calculations provided insights into the stability of different conformers . Such analyses are crucial for understanding the relationship between structure and function in these compounds.
Chemical Reactions Analysis
Pyridazinone derivatives can participate in various chemical reactions due to their reactive functional groups. The esterification of carboxylic acids using pyridazinone-based coupling agents has been shown to be efficient and selective, yielding esters in good to excellent yields . Additionally, the reactivity of pyridazinone derivatives can be exploited to synthesize fused azines, as demonstrated by the reaction of enaminone derivatives with aminoazoles . These reactions underscore the synthetic utility of pyridazinone derivatives in organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. Spectroscopic studies, including FT-IR, NMR, and ESI-MS, are employed to characterize these compounds . Computational methods, such as B3LYP/6-31G* calculations, can predict vibrational frequencies and help in the vibrational assignment of the molecules . Additionally, the study of the effect of pyridazinone derivatives on mild steel corrosion in acidic environments reveals their potential as corrosion inhibitors, with their efficiency increasing with concentration . These properties are essential for the practical application of pyridazinone derivatives in various industries.
Propriétés
IUPAC Name |
2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-11-6-3-4-9-15(11)13(18)10-16-12(17)7-5-8-14-16/h5,7-8,11H,2-4,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECJCKCJMMOPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-[(4-thiophen-2-ylphenyl)methyl]acetamide](/img/structure/B3019593.png)

![4-Methoxy-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B3019595.png)
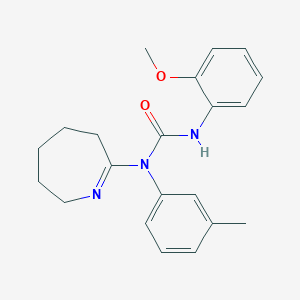
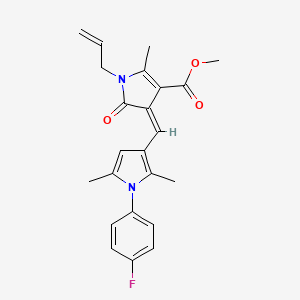
![2-amino-3-(4-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B3019604.png)
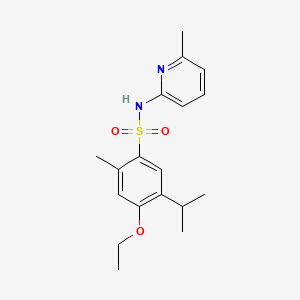


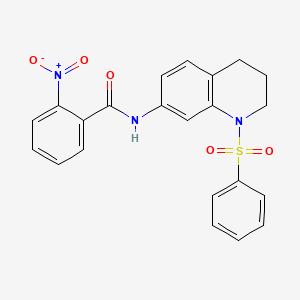
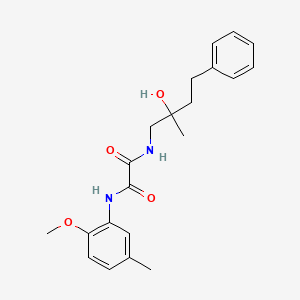
![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3019612.png)